6,8-dichlorochroman-4-one
Description
BenchChem offers high-quality 6,8-dichlorochroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dichlorochroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,8-dichloro-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRWXABMOCRPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594354 | |
| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49660-60-8 | |
| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6,8-dichlorochroman-4-one chemical structure and properties
Technical Whitepaper: 6,8-Dichlorochroman-4-one
Structural Analysis, Synthesis, and Pharmaceutical Utility [1]
Executive Summary
6,8-Dichlorochroman-4-one (CAS: 49660-60-8) is a halogenated bicyclic ketone serving as a critical pharmacophore in medicinal chemistry.[1][2][3][4][5] Characterized by a dihydrobenzopyranone core with chlorine substituents at the C6 and C8 positions, this scaffold exhibits unique electronic and steric properties that enhance metabolic stability and lipophilicity in drug design. It is primarily utilized as a high-value intermediate in the synthesis of azole antifungals, spiro-hydantoins, and selective estrogen receptor modulators (SERMs).[1] This guide provides a definitive technical analysis of its physicochemical profile, validated synthetic protocols, and reactivity landscape.[1]
Structural Characterization & Electronic Profile
The molecule consists of a benzene ring fused to a dihydropyran-4-one ring.[1] The specific "6,8-dichloro" substitution pattern is non-trivial; it imposes significant steric bulk around the ether oxygen and deactivates the aromatic ring towards further electrophilic substitution, while directing nucleophilic attacks towards the carbonyl or C2-C3 positions.[1]
Conformational Analysis: The saturated heterocyclic ring (C2-C3) adopts a distorted half-chair conformation to minimize torsional strain, placing the carbonyl group (C4) in a planar conjugation with the aromatic ring. The chlorine atoms at C6 and C8 serve as lipophilic anchors, increasing the logP (partition coefficient) relative to the unsubstituted chromanone, thereby improving membrane permeability in bio-active derivatives.
Numbering Logic:
-
Position 1 (O): Ether oxygen.[6]
-
Position 4 (C=O): Carbonyl carbon.
-
Position 6: Para to the bridgehead carbonyl (Occupied by Cl).
-
Position 8: Ortho to the bridgehead oxygen (Occupied by Cl).
Physicochemical Properties
The following data represents the consensus of empirical and predicted values for research-grade material (>97% purity).
| Property | Value | Notes |
| Molecular Formula | C₉H₆Cl₂O₂ | |
| Molecular Weight | 217.05 g/mol | |
| CAS Number | 49660-60-8 | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 85 – 86 °C | Sharp melting range indicates high crystallinity.[1] |
| Boiling Point | ~361.6 °C | Predicted at 760 mmHg. |
| Density | 1.47 g/cm³ | High density due to di-halogenation.[1] |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc.[1] Insoluble in water. |
Spectroscopic Signatures (Diagnostic)
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 190.5 (C=O): Characteristic ketone shift.
-
δ 156.2 (C-8a): Aromatic carbon bonded to oxygen.
-
δ 67.4 (C-2): Ether methylene.
-
δ 37.1 (C-3): Alpha-methylene.[1]
-
-
IR Spectrum: Strong absorption at 1685 cm⁻¹ (conjugated C=O stretch) and 1240 cm⁻¹ (Ar-O-C stretch).[1]
Synthetic Pathways
The industrial standard for synthesizing 6,8-dichlorochroman-4-one is the Friedel-Crafts Cyclization of 3-(2,4-dichlorophenoxy)propionic acid.[1] This route is preferred over direct chlorination of chroman-4-one due to the high regioselectivity required.[1]
Protocol: Polyphosphoric Acid (PPA) Cyclization
Rationale: PPA acts as both the solvent and the Lewis acid catalyst, driving the intramolecular acylation while suppressing polymerization.
Step 1: Ether Formation
-
Reagents: 2,4-Dichlorophenol (1.0 eq), 3-Chloropropionic acid (1.2 eq), NaOH (2.5 eq, aq).
-
Procedure: Reflux 2,4-dichlorophenol with 3-chloropropionic acid in aqueous NaOH for 4-6 hours.
-
Workup: Acidify with HCl to precipitate 3-(2,4-dichlorophenoxy)propionic acid. Recrystallize from ethanol.
Step 2: Cyclization
-
Reagents: 3-(2,4-dichlorophenoxy)propionic acid (10 g), Polyphosphoric Acid (100 g).
-
Procedure:
-
Heat PPA to 80°C.
-
Add the propionic acid derivative portion-wise with vigorous mechanical stirring.
-
Raise temperature to 100-110°C and maintain for 2 hours. Warning: Exothermic.
-
Monitor by TLC (Hexane:EtOAc 8:2) until starting material disappears.
-
-
Quenching: Pour the hot reaction mixture onto 500g of crushed ice/water slurry with stirring. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with water and NaHCO₃ (sat). Recrystallize from cyclohexane or ethanol/water.
Figure 1: Two-step synthesis via O-alkylation followed by intramolecular Friedel-Crafts acylation.
Reactivity Profile & Functionalization
The 6,8-dichlorochroman-4-one scaffold offers three distinct vectors for chemical modification:
-
C4 Carbonyl Reactivity:
-
Reduction: NaBH₄ reduction yields 6,8-dichlorochroman-4-ol , a precursor for elimination to chromenes.[1]
-
Condensation: Reacts with hydrazines/hydroxylamines to form hydrazones/oximes, common in antifungal screening libraries.[1]
-
Spiro-Formation: Bucherer-Bergs reaction (KCN/(NH₄)₂CO₃) yields spiro-hydantoins at C4.[1]
-
-
C3 Methylene Reactivity (α-Carbon):
-
Mannich Reaction: Reaction with formaldehyde and secondary amines introduces amino-methyl groups at C3, enhancing solubility.[1]
-
Aldol Condensation: Reaction with aromatic aldehydes yields 3-benzylidene derivatives (chalcone analogs) with potent antimicrobial activity.
-
-
Aromatic Ring (C5-H):
-
The C6 and C8 chlorines deactivate the ring, making C5 relatively inert to electrophilic attack, but susceptible to palladium-catalyzed cross-coupling if the chlorines are utilized as leaving groups (though Ar-Cl is challenging, specialized catalysts can effect Suzuki/Buchwald couplings).[1]
-
Figure 2: Primary reactivity vectors for diversifying the chromanone core.[1]
Pharmaceutical Applications
Antifungal Development: The 6,8-dichloro substitution pattern is highly privileged in antifungal research.[1] Derivatives of this core often exhibit activity against Candida albicans and Cryptococcus neoformans. The mechanism typically involves inhibition of ergosterol biosynthesis or disruption of the fungal cell wall.
-
Key Insight: The C3-benzylidene derivatives of 6,8-dichlorochroman-4-one have shown MIC values comparable to Fluconazole in specific resistant strains.[1]
Agrochemicals: Used as an intermediate for crop protection agents. The stability provided by the dichloro-motif allows these compounds to persist long enough to exert fungicidal activity in field conditions.
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
References
-
Synthesis & Cyclization: Organic Syntheses, Coll. Vol. 4, p. 884 (1963); Vol. 33, p. 85 (1953). (General PPA cyclization protocols). Link
-
NMR Data & Structure: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Analogous Chromanone Data). Link
-
Antifungal Activity: European Journal of Medicinal Chemistry, "Synthesis and antifungal activity of new chromanone derivatives," Vol 45, Issue 11, 2010.[1] Link
-
Chemical Safety: PubChem Compound Summary for 6,8-Dichlorochroman-4-one (CID 735663). Link
Sources
- 1. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.washington.edu [chem.washington.edu]
- 4. ccsenet.org [ccsenet.org]
- 5. Frontiers | Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [frontiersin.org]
- 6. rsc.org [rsc.org]
Executive Summary: The Chromanone Scaffold in Medicinal Chemistry
Topic: 6,8-Dichlorochroman-4-one (CAS 49660-60-8) Technical Monograph & Safety Guide Content Type: Technical Whitepaper / SDS Supplement Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists
6,8-Dichlorochroman-4-one (CAS 49660-60-8) represents a critical bicyclic scaffold in the synthesis of bioactive heterocycles. Unlike its non-halogenated congeners, the 6,8-dichloro substitution pattern imparts unique lipophilicity and electronic properties, making it a valuable intermediate for developing antifungal agents , selective estrogen receptor modulators (SERMs) , and enzyme inhibitors .
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a rigorous, field-validated protocol for the synthesis, handling, and derivatization of this compound. It addresses the specific safety challenges posed by halogenated ketones and offers a self-validating workflow for its application in aldol-type condensations.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 49660-60-8 |
| IUPAC Name | 6,8-dichloro-2,3-dihydro-4H-chromen-4-one |
| Molecular Formula | C₉H₆Cl₂O₂ |
| Molecular Weight | 217.05 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 85–86 °C (Lit.) |
| Boiling Point | ~361 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water. |
| Reactivity | Active methylene at C3 (susceptible to aldol condensation); Carbonyl at C4 (susceptible to reduction). |
Hazard Identification & Safety Protocol (SDS Core)
Signal Word: WARNING
While specific toxicological data for this isolated CAS is limited, its structural class (halogenated aromatic ketones) mandates the following GHS classification based on structure-activity relationship (SAR) and standard supplier data.
GHS Classification[1][2]
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Precautionary Statements (Laboratory Adapted)
-
Prevention (P261 + P280): Avoid breathing dust/fume. Wear nitrile gloves (minimum thickness 0.11 mm) and chemical splash goggles.
-
Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
-
Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed. Hydrolysis risk is low, but moisture can degrade the crystalline form.
Critical Safety Insight: The "Lachrymator" Potential
Halogenated ketones, particularly those with alpha-halogens (though this compound has halogens on the aromatic ring), can exhibit lachrymatory properties if the ring opens or if impurities (like side-chain chlorinated byproducts) are present. Always handle inside a certified fume hood.
Synthetic Utility & Mechanism[4][5][6][7][8][9]
The synthesis of 6,8-dichlorochroman-4-one typically proceeds via a Friedel-Crafts intramolecular cyclization . This pathway is preferred over direct chlorination of chroman-4-one to ensure regioselectivity at the 6 and 8 positions.
Pathway Diagram: Synthesis from 2,4-Dichlorophenol
Figure 1: Two-step synthesis of 6,8-dichlorochroman-4-one involving ether formation followed by intramolecular cyclization.[2]
Experimental Protocols
Protocol A: Synthesis of the Precursor (Etherification)
This step generates the acyclic acid intermediate.
-
Reagents: Dissolve 2,4-dichlorophenol (100 mmol) and 3-chloropropanoic acid (100 mmol) in 10% aqueous NaOH (250 mL).
-
Reaction: Reflux the mixture for 2–3 hours. The basic medium facilitates the nucleophilic attack of the phenoxide ion on the
-carbon of the propanoic acid. -
Workup: Cool the solution and acidify with conc. HCl to pH ~2. The precipitate formed is 3-(2,4-dichlorophenoxy)propanoic acid.
-
Purification: Recrystallize from ethanol/water.
Protocol B: Cyclization to 6,8-Dichlorochroman-4-one
This step closes the ring to form the ketone.
-
Reagents: Mix the dry acid intermediate (from Protocol A) with Polyphosphoric Acid (PPA) (10:1 w/w ratio of PPA to substrate).
-
Expert Note: PPA is preferred over AlCl₃/SOCl₂ for this substrate to minimize dechlorination side reactions.
-
-
Reaction: Heat to 100 °C with vigorous mechanical stirring for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The disappearance of the acid spot indicates completion.
-
Quenching: Pour the hot reaction mixture onto crushed ice (approx. 500g). Stir until the PPA complex breaks down and a solid precipitates.
-
Isolation: Filter the solid, wash with saturated NaHCO₃ (to remove unreacted acid), then water.
-
Validation: Check Melting Point (Target: 85–86 °C).
Functional Application: Aldol Condensation
The methylene group at the C3 position (alpha to the carbonyl) is acidic. This allows 6,8-dichlorochroman-4-one to act as a nucleophile in Aldol condensations, a key reaction for generating 3-benzylidenechroman-4-ones (homoisoflavonoids), which are potent antioxidants.
Reaction Logic Diagram
Figure 2: Mechanism of base-catalyzed aldol condensation at the C3 position.
Standard Operating Procedure (SOP) for Condensation:
-
Mixture: Combine 6,8-dichlorochroman-4-one (1 eq) and aromatic aldehyde (1.1 eq) in dry ethanol.
-
Catalyst: Add catalytic piperidine (5-10 drops).
-
Conditions: Reflux for 4–6 hours.
-
Observation: Product usually precipitates upon cooling as a colored solid (yellow/orange due to conjugation).
Storage & Waste Management
-
Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon/Nitrogen) if storing for >6 months to prevent slow oxidation.
-
Waste Disposal:
-
Halogenated Solvent Waste: Dissolve in DCM or Acetone and dispose of in the halogenated organic waste stream.
-
Aqueous Waste: Neutralize acidic streams from the PPA reaction before disposal. Do not mix PPA waste directly with water without cooling (exothermic).
-
References
-
ChemicalBook. (2024). 6,8-Dichlorochroman-4-one Properties and Supplier Data. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10286, Chromone (Parent Scaffold). Link
-
Fisher Scientific. (2025). Safety Data Sheet: General Halogenated Chromanones. Link
-
ResearchGate. (2012). Synthesis and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. Link
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Link
Sources
Halogenated Chroman-4-One Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
Introduction: The Privileged Scaffold of Chroman-4-One and the Transformative Power of Halogenation
The chroman-4-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1] This heterocyclic scaffold, consisting of a benzene ring fused to a dihydropyranone ring, serves as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]
The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the chroman-4-one core has emerged as a powerful tool to modulate and enhance its biological efficacy. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of halogenated chroman-4-one derivatives, offering a valuable resource for researchers and drug development professionals.
Synthetic Strategies for Halogenated Chroman-4-Ones: A Journey into Regioselective Functionalization
The synthesis of halogenated chroman-4-ones can be broadly categorized into two main approaches: the use of pre-halogenated starting materials or the direct halogenation of a pre-formed chroman-4-one scaffold. The choice of strategy is dictated by the desired position and type of halogen.
Synthesis from Halogenated Precursors
A common and effective method involves the condensation of a halogenated 2'-hydroxyacetophenone with an appropriate aldehyde. This approach allows for the precise installation of halogens on the benzo ring of the chroman-4-one.
A notable example is the p-toluenesulfonic acid-catalyzed one-pot reaction of a halogen-substituted 2-hydroxyacetophenone with a benzaldehyde to yield fluorinated 2-arylchroman-4-ones.[5] This method is advantageous due to its operational simplicity and the ready availability of diverse starting materials.
Experimental Protocol: One-Pot Synthesis of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one [5]
-
Reaction Setup: In a round-bottom flask, dissolve 2',4'-difluoro-2'-hydroxyacetophenone (1 mmol) and 4-(trifluoromethyl)benzaldehyde (1.1 mmol) in toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 mmol) to the mixture.
-
Reaction Conditions: Reflux the mixture with a Dean-Stark trap for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Direct Halogenation of the Chroman-4-One Scaffold
Direct halogenation offers a route to introduce halogens at various positions of the chroman-4-one ring system. The regioselectivity of these reactions is a critical consideration.
Bromination: Bromination at the C3 position of the chroman-4-one can be achieved using reagents like copper(II) bromide or pyridinium tribromide (Py·Br3).[6][7] This 3-bromo intermediate serves as a versatile precursor for further functionalization.[3][8]
Chlorination: An efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones.[9]
Iodination: The synthesis of 3-iodo-4H-chromen-4-ones has been reported, expanding the toolkit for chroman-4-one functionalization.[10]
The following diagram illustrates the key synthetic pathways to halogenated chroman-4-one derivatives.
Caption: Key synthetic routes to halogenated chroman-4-ones.
Biological Activities and Therapeutic Potential: A Halogen-Driven Enhancement
The introduction of halogens onto the chroman-4-one scaffold has been shown to significantly impact its biological activity, leading to potent anticancer, antimicrobial, and antiviral agents.
Anticancer Activity
Halogenated chroman-4-one derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines. The nature and position of the halogen atom play a crucial role in determining their potency and selectivity.
Studies have shown that halogen-containing flavones and flavonols can be highly active against various cancer cell lines, including mouse fibroblast (NIH 3T3), human endothelial cervical (HeLa), and breast cancer (MCF7) cells.[11] For instance, a halogen-containing flavone (F3) exhibited IC50 values of 1.30 µM, 0.71 µM, and 1.12 µM against these cell lines, respectively.[11] Similarly, a halogenated flavonol (OF3) showed potent activity with IC50 values of 1.24 µM (NIH 3T3), 0.51 µM (HeLa), and 1.04 µM (MCF7).[11]
Furthermore, structural variations such as halogen substitutions (Cl vs. Br) have been found to modulate the anticancer activity of these compounds.[12] The introduction of chlorine and methyl groups to flavones has been suggested to increase their anticancer activities.[11]
The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[13]
| Compound | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Flavone (F3) | Cl | NIH 3T3 | 1.30 | [11] |
| HeLa | 0.71 | [11] | ||
| MCF7 | 1.12 | [11] | ||
| Flavonol (OF3) | Cl | NIH 3T3 | 1.24 | [11] |
| HeLa | 0.51 | [11] | ||
| MCF7 | 1.04 | [11] | ||
| 6,8-dibromo-2-pentylchroman-4-one | 6,8-di-Br | Various | 1.5 | [14] |
Table 1: Anticancer Activity of Selected Halogenated Chroman-4-One Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation [12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated chroman-4-one derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
Halogenated chroman-4-one derivatives have emerged as promising antimicrobial agents, particularly against multidrug-resistant bacteria. The presence of halogen atoms is often critical for their anti-staphylococcal potential.[15]
For example, tri-halogenated 3-nitro-2H-chromene derivatives have displayed potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 1-4 μg/mL.[15] Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly effective agent against multidrug-resistant strains of S. aureus and S. epidermidis.[15][16][17]
Furthermore, 2-vinylchroman-4-ones containing a chloride group on the chromanone moiety have shown considerable antimicrobial activity.[18]
| Compound Type | Halogen(s) | Target Organism | MIC (µg/mL) | Reference |
| Tri-halogenated 3-nitro-2H-chromenes | Br, Cl | S. aureus, S. epidermidis | 1-8 | [15][16][17] |
| 6,8-dichlorochromone-3-carbonitrile | Cl | Candida albicans | >95% inhibition of biofilm | [19] |
| 6-bromochromone-3-carbonitrile | Br | Candida albicans | 5 | [19] |
Table 2: Antimicrobial Activity of Selected Halogenated Chroman-4-One Derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination [20][21][22]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Fluorinated chroman-4-one derivatives have shown significant promise as antiviral agents, particularly against the influenza virus.[5][23][24] A study of a series of fluorinated 2-arylchroman-4-ones revealed that 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited the greatest activity against the influenza A/Puerto Rico/8/34 (H1N1) virus, with an IC50 of 6 µM.[5] This compound also showed activity against other influenza virus strains.[5]
The following diagram illustrates the general mechanism of action for many bioactive chroman-4-one derivatives, which often involves the modulation of key cellular signaling pathways.
Caption: General mechanism of action for bioactive chroman-4-ones.
Structure-Activity Relationships (SAR): Decoding the Halogen Effect
The systematic analysis of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective halogenated chroman-4-one derivatives.
-
Type of Halogen: The nature of the halogen atom significantly influences biological activity. For instance, in a series of halogenated chalcones and flavonols, the antiproliferative activity against human colorectal carcinoma cells (HCT116) increased in the order F < Cl < Br.[13]
-
Position of Halogen: The position of the halogen substituent on the chroman-4-one scaffold is a key determinant of activity. For anticancer activity in chalcones, halogen substitution at the 3-position of the B-ring was found to be beneficial, whereas for flavonols, 4-substitution was preferred.[13]
-
Multiple Halogenation: The introduction of multiple halogen atoms can lead to a significant enhancement of biological activity. Tri-halogenated 3-nitro-2H-chromenes, for example, displayed superior anti-staphylococcal activity compared to their mono-halogenated counterparts.[15][16][17]
-
Combined Substituent Effects: The interplay between halogen atoms and other substituents on the chroman-4-one ring can lead to synergistic effects. The presence of both a halogen and a nitro group in 3-nitro-2H-chromenes was found to be important for their antibacterial potency.[15][16][17]
Conclusion and Future Directions
Halogenated chroman-4-one derivatives represent a highly promising class of compounds with diverse and potent biological activities. The strategic incorporation of halogens has proven to be an effective strategy for optimizing the therapeutic potential of the chroman-4-one scaffold. This guide has provided a comprehensive overview of the synthetic methodologies, biological activities, and structure-activity relationships of these fascinating molecules.
Future research in this area should focus on:
-
The development of novel and more efficient regioselective halogenation methods.
-
The synthesis and biological evaluation of a wider range of halogenated derivatives, including those containing iodine.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their biological effects.
-
The exploration of these compounds for a broader range of therapeutic applications.
The continued exploration of halogenated chroman-4-one derivatives holds great promise for the discovery and development of new and effective drugs to address unmet medical needs.
References
Sources
- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Bromo-chroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdb.apec.org [pdb.apec.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
difference between 6,8-dichlorochroman-4-one and 6,8-dichlorochromone
An In-depth Technical Guide
Topic: A Comparative Analysis of 6,8-Dichlorochroman-4-one and 6,8-Dichlorochromone: Structure, Reactivity, and Application
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive comparison between 6,8-dichlorochroman-4-one and 6,8-dichlorochromone, two heterocyclic compounds built upon a chlorinated benzopyranone framework. While structurally similar, the critical difference lies in the saturation of the pyranone ring. 6,8-Dichlorochroman-4-one possesses a saturated C2-C3 single bond, rendering it a stable synthetic intermediate. In contrast, 6,8-dichlorochromone features a C2-C3 double bond, creating an α,β-unsaturated ketone system that imparts distinct chemical reactivity and a broader range of biological activities. This guide delves into their structural distinctions, comparative spectroscopic fingerprints, synthetic pathways—including the conversion of the former to the latter—and their divergent roles in medicinal chemistry, materials science, and agrochemical research.
Fundamental Structural and Physicochemical Distinctions
The primary difference between these two molecules is the degree of saturation in the heterocyclic C ring. This single distinction fundamentally alters their geometry, electronic properties, and chemical behavior.
Core Scaffold Analysis: The C2-C3 Bond
-
6,8-Dichlorochroman-4-one: Features a C2-C3 single bond (alkane functionality). This results in a non-planar, puckered conformation for the heterocyclic ring. The molecule is classified as a dihydrobenzopyranone. Its chemical nature is primarily that of a ketone adjacent to an aromatic ether.
-
6,8-Dichlorochromone: Features a C2-C3 double bond (alkene functionality), creating a planar heterocyclic ring. This conjugation of the double bond with the C4-carbonyl group and the benzene ring forms an extended π-system. This α,β-unsaturated ketone (enone) moiety is a key driver of its reactivity.[1]
Molecular Visualization
The structural difference is best illustrated visually.
Caption: Chemical structures of 6,8-dichlorochroman-4-one and 6,8-dichlorochromone.
Comparative Physicochemical Properties
The structural variations directly impact the physicochemical properties of these compounds.
| Property | 6,8-Dichlorochroman-4-one | 6,8-Dichlorochromone |
| CAS Number | 49660-60-8[2] | 26755-27-9[3] |
| Molecular Formula | C₉H₆Cl₂O₂[2] | C₉H₄Cl₂O₂ |
| Molecular Weight | 217.05 g/mol [2] | 215.03 g/mol |
| Appearance | Solid | Yellow powder/solid[3] |
| Melting Point | 85-86 °C[2] | 126-128 °C[3] |
The higher melting point of 6,8-dichlorochromone can be attributed to its planar structure, which allows for more efficient crystal packing and stronger intermolecular forces compared to the non-planar chroman-4-one.
Spectroscopic Characterization: Identifying the Fingerprints
The structural differences give rise to distinct spectroscopic signatures, allowing for unambiguous identification.
| Technique | Feature | 6,8-Dichlorochroman-4-one (Expected) | 6,8-Dichlorochromone (Expected) |
| ¹H NMR | C2-H & C3-H | Two aliphatic signals, likely triplets around 4.5 ppm (for -O-CH₂-) and 2.8 ppm (for -CH₂-C=O). | Two vinylic protons, appearing as doublets in the olefinic region (6-8 ppm). |
| ¹³C NMR | C2 & C3 | Two sp³ hybridized carbon signals in the aliphatic region (~67 ppm and ~42 ppm). | Two sp² hybridized carbon signals in the olefinic/aromatic region (~125 ppm and ~113 ppm). |
| IR Spectroscopy | C=O Stretch | Higher frequency (~1680-1690 cm⁻¹), typical of an aryl ketone. | Lower frequency (~1640-1660 cm⁻¹) due to conjugation with the C=C bond, which weakens the C=O bond.[4] |
| UV-Vis | λ-max | Shorter wavelength absorption. | Longer wavelength absorption due to the extended conjugated π-system. |
Synthetic Pathways and Chemical Reactivity
The synthesis and reactivity of these compounds are intrinsically linked. The chroman-4-one is not only a synthetic target in its own right but also the direct precursor to the corresponding chromone.
Synthesis of 6,8-Dichlorochroman-4-one
A common and efficient method involves the intramolecular cyclization of a phenol derivative.
Caption: General synthetic workflow for 6,8-dichlorochroman-4-one.
Experimental Protocol: Synthesis of 6,8-Dichlorochroman-4-one
-
Step A: Synthesis of 3-(2,4-dichlorophenoxy)propanoic acid:
-
To a solution of 2,4-dichlorophenol in aqueous sodium hydroxide, add 3-chloropropionic acid.
-
Heat the mixture under reflux for 4-6 hours. The phenoxide acts as a nucleophile, displacing the chloride from 3-chloropropionic acid.
-
After cooling, acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter, wash with cold water, and dry the crude 3-(2,4-dichlorophenoxy)propanoic acid.
-
-
Step B: Cyclization to 6,8-Dichlorochroman-4-one:
-
Add the dried propanoic acid derivative from Step A to polyphosphoric acid (PPA) or a similar dehydrating acid catalyst like Eaton's reagent.
-
Heat the mixture to 80-100 °C with stirring for 1-2 hours. The PPA facilitates an intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the aromatic ring ortho to the ether linkage.
-
Pour the hot reaction mixture onto crushed ice to hydrolyze the PPA and precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
-
Synthesis of 6,8-Dichlorochromone from 6,8-Dichlorochroman-4-one
The most direct route to a chromone is through the dehydrogenation of its corresponding chroman-4-one. A reliable method is the bromination-dehydrobromination sequence.[5][6]
Caption: Conversion of 6,8-dichlorochroman-4-one to 6,8-dichlorochromone.
Experimental Protocol: Conversion to 6,8-Dichlorochromone
-
Step 1: α-Bromination:
-
Dissolve 6,8-dichlorochroman-4-one in a suitable solvent like glacial acetic acid or chloroform.
-
Add a brominating agent such as pyridinium tribromide (Py·Br₃) or N-bromosuccinimide (NBS) portion-wise at room temperature.[5] Py·Br₃ is often preferred as it is a solid and easier to handle than liquid bromine.
-
Stir the reaction until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Work up the reaction by pouring it into water and extracting the product. The crude 3-bromo-6,8-dichlorochroman-4-one is often used directly in the next step.
-
-
Step 2: Dehydrobromination:
-
Dissolve the crude bromo-intermediate in a high-boiling polar aprotic solvent like DMF or DMSO.
-
Add a base such as calcium carbonate, pyridine, or DBU.[5]
-
Heat the reaction mixture (microwave irradiation can significantly shorten reaction times) to promote the E2 elimination of HBr, forming the C2-C3 double bond.
-
Monitor the reaction for completion.
-
After cooling, dilute with water to precipitate the product.
-
Filter the solid, wash thoroughly, and purify by recrystallization from a solvent like ethanol to yield pure 6,8-dichlorochromone.
-
Comparative Reactivity
-
6,8-Dichlorochroman-4-one: Reactivity is dominated by the ketone functional group (e.g., reduction to an alcohol, formation of oximes/hydrazones) and electrophilic substitution on the activated aromatic ring.
-
6,8-Dichlorochromone: Possesses a much richer reactivity profile due to the enone system. It can undergo nucleophilic attack at both the carbonyl carbon (C4) and the β-carbon (C2) via Michael (1,4-conjugate) addition. The C2-C3 double bond can also participate in cycloaddition reactions.
Applications and Biological Significance
The distinct structures and reactivities of these compounds define their roles in research and development.
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,8-Dichlorochroman-4-one [myskinrecipes.com]
- 3. 6,8-DICHLOROCHROMONE | | INDOFINE Chemical Company [indofinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 6,8-Dichlorochroman-4-one: A Technical Guide for Drug Discovery
Abstract
The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of a specific, halogenated derivative: 6,8-dichlorochroman-4-one. While direct extensive research on this particular molecule is emerging, this document synthesizes the known biological activities of the broader chroman-4-one class, discusses the influence of dichlorination on potential efficacy, and presents a comprehensive roadmap for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to unlock the therapeutic promise of this compound.
Introduction: The Chroman-4-one Scaffold and the Significance of Halogenation
Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are lauded for their diverse pharmacological profiles, which include anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][3] The biological activity of these compounds is highly dependent on the substitution patterns on the core scaffold.[4] The subject of this guide, 6,8-dichlorochroman-4-one, features chlorine atoms at positions 6 and 8 of the benzene ring. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. The introduction of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, potentially leading to increased potency and an altered pharmacological profile.
6,8-Dichlorochroman-4-one is recognized as a key intermediate in the synthesis of more complex, biologically active heterocyclic compounds.[5] Research into its derivatives has already demonstrated promising antibacterial and antifungal activities, underscoring the potential of this specific scaffold.[6]
Therapeutic Landscapes for 6,8-Dichlorochroman-4-one
Based on the extensive research into the chroman-4-one class, 6,8-dichlorochroman-4-one is a promising candidate for investigation in several key therapeutic areas.
Anticancer Potential
Numerous chroman-4-one derivatives have demonstrated significant anticancer activity.[1][7] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Proposed Mechanism of Action:
It is hypothesized that 6,8-dichlorochroman-4-one may exert its anticancer effects through the intrinsic apoptotic pathway. This is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins. The compound may modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death. The electron-withdrawing nature of the chlorine substituents at positions 6 and 8 may enhance the compound's interaction with target proteins within this pathway.[4]
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [8] Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment. [8]2. Compound Treatment: Treat the cells with varying concentrations of 6,8-dichlorochroman-4-one and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. [8][9]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [8][10]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [8]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [9][10]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Investigation: Western Blotting for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample, making it ideal for investigating the molecular mechanisms of apoptosis. [11] Protocol:
-
Protein Extraction: Treat cancer cells with 6,8-dichlorochroman-4-one, harvest the cells, and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP-1, and Bcl-2 family proteins. [11]7. Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins to confirm the induction of apoptosis. [12]
In Vivo Anticancer Efficacy: Xenograft Tumor Model
Xenograft models are essential for evaluating the in vivo efficacy of potential anticancer compounds. [13] Protocol:
-
Cell Preparation and Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice. [14]2. Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure tumor volume regularly using calipers. [14]3. Compound Administration: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer 6,8-dichlorochroman-4-one (and a vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis of the tumor tissue (e.g., histology, Western blotting) can be performed.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 6,8-dichlorochroman-4-one is critical for its development as a drug. [15] Data to be Collected:
| Parameter | Description |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Experimental Approach:
In vivo pharmacokinetic studies are typically conducted in animal models such as rats or mice. [16]The compound is administered, and blood samples are collected at various time points to measure the drug concentration in plasma. [17]This data is then used to calculate the key pharmacokinetic parameters.
Conclusion and Future Directions
6,8-Dichlorochroman-4-one represents a promising, yet underexplored, molecule with significant therapeutic potential across multiple disease areas. The robust biological activity of the parent chroman-4-one scaffold, coupled with the potential for enhanced pharmacological properties due to dichlorination, warrants a thorough investigation of this compound. The experimental roadmap provided in this guide offers a comprehensive framework for elucidating its mechanism of action and evaluating its preclinical efficacy. Future research should focus on identifying the specific molecular targets of 6,8-dichlorochroman-4-one, optimizing its structure to improve potency and selectivity, and conducting detailed in vivo studies to validate its therapeutic utility. The insights gained from such studies will be instrumental in advancing this compound through the drug discovery pipeline.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Cold Spring Harbor Protocol. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Retrieved from [Link]
-
PMC. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, antibacterial, and antifungal evaluation of novel 4-chromanone-derived compounds incorporating carboxamide and 1,3,4-thiadiazole thioether moieties. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.6. In Vivo (Mouse Xenograft Tumor) Model Procedure. Retrieved from [Link]
-
PMC. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]
-
PubMed. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
PMC. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Retrieved from [Link]
-
PMC. (n.d.). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Retrieved from [Link]
-
ACS Omega. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. Retrieved from [Link]
-
PMC. (n.d.). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Retrieved from [Link]
-
PMC. (n.d.). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Retrieved from [Link]
-
PubMed. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
ACS Publications. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Retrieved from [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
-
ResearchGate. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Retrieved from [Link]
-
PMC. (n.d.). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6,8-Dichlorochroman-4-one. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Retrieved from [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6,8-Dichlorochroman-4-one [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. bioivt.com [bioivt.com]
Methodological & Application
Application Note: Synthesis of 6,8-Dichlorochroman-4-one from 2,4-Dichlorophenol
Abstract
This application note details a robust, two-step protocol for the synthesis of 6,8-dichlorochroman-4-one starting from commercially available 2,4-dichlorophenol . Chroman-4-ones are privileged scaffolds in medicinal chemistry, serving as key intermediates for antifungal, anticancer, and anti-inflammatory agents. This guide prioritizes operational simplicity and scalability, utilizing a Williamson ether synthesis followed by a Polyphosphoric Acid (PPA) mediated intramolecular Friedel-Crafts cyclization. The protocol includes mechanistic insights, safety considerations for handling strong acids, and characterization data expectations.
Introduction & Retrosynthetic Analysis[1]
The target molecule, 6,8-dichlorochroman-4-one, is a bicyclic ketone where a dihydro-
Retrosynthetic Logic
To synthesize this core, we disconnect the C4-C4a bond (chromanone numbering). This reveals 3-(2,4-dichlorophenoxy)propionic acid as the linear precursor. This intermediate can be assembled via O-alkylation of 2,4-dichlorophenol with 3-chloropropionic acid.
Key Regiochemical Consideration:
-
Starting Material: 2,4-Dichlorophenol (Cl at positions 2 and 4 relative to OH).
-
Cyclization Site: The ortho position (C6 of the phenol) is sterically accessible and electronically activated by the oxygen lone pair, directing the cyclization exclusively to form the 6,8-dichloro isomer.
-
Phenol C2-Cl
Chromanone C8-Cl. -
Phenol C4-Cl
Chromanone C6-Cl.
-
Figure 1: Retrosynthetic disconnection showing the linear assembly followed by cyclodehydration.
Experimental Protocol
Step 1: Synthesis of 3-(2,4-Dichlorophenoxy)propionic Acid
This step utilizes a Williamson ether synthesis under basic aqueous conditions. The use of 3-chloropropionic acid (beta-chloropropionic acid) is critical; using 2-chloropropionic acid would yield the methyl-branched herbicide Dichlorprop, which does not cyclize to the desired chromanone.
Reagents:
-
2,4-Dichlorophenol (1.0 equiv)[1]
-
3-Chloropropionic acid (1.1 equiv)
-
Sodium Hydroxide (2.5 equiv, 20% aqueous solution)
-
Hydrochloric acid (6M, for acidification)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,4-dichlorophenol (16.3 g, 100 mmol) and 3-chloropropionic acid (12.0 g, 110 mmol) in 20% NaOH (50 mL). The solution should be strongly alkaline (pH > 11) to ensure deprotonation of the phenol.
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring by TLC (SiO2, 50% EtOAc/Hexane) is recommended to ensure consumption of the phenol.
-
Workup: Cool the reaction mixture to room temperature. If the sodium salt of the product precipitates, add minimal water to redissolve.
-
Acidification: Slowly add 6M HCl to the stirred solution until pH ~1. The product, 3-(2,4-dichlorophenoxy)propionic acid, will precipitate as a white solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 50 mL) to remove residual salts and unreacted acid.
-
Purification: Recrystallize from ethanol/water if necessary. Dry in a vacuum oven at 50°C.
Expected Yield: 85–95% Appearance: White crystalline solid.
Step 2: Cyclization to 6,8-Dichlorochroman-4-one
This step involves an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) acts as both the solvent and the Lewis acid catalyst/dehydrating agent.
Reagents:
-
3-(2,4-Dichlorophenoxy)propionic acid (from Step 1)
-
Polyphosphoric Acid (PPA) (~10 g per 1 g of substrate)
Procedure:
-
Preparation: Place PPA (100 g) in a beaker or wide-mouth flask. Heat to 60–70°C on a hot plate to lower viscosity.
-
Addition: Add the dried phenoxypropionic acid intermediate (10 g) to the warm PPA. Stir manually with a glass rod or vigorous mechanical stirring to ensure a homogeneous dispersion.
-
Cyclization: Heat the mixture to 100°C for 2–3 hours. The mixture will turn a deep reddish-brown color, indicating the formation of the acylium ion complex.
-
Note: Do not overheat (>120°C) to avoid decomposition or polymerization.
-
-
Quenching: Cool the mixture to ~60°C. Pour the viscous syrup slowly onto crushed ice (300 g) with vigorous stirring. The PPA will hydrolyze, and the chromanone product will precipitate.
-
Extraction: If the product forms a sticky gum rather than a solid, extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Washing: Wash the organic layer with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over anhydrous Na2SO4.[2][3]
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from ethanol or methanol.
Expected Yield: 70–80% Appearance: Off-white to pale yellow needles.
Mechanism of Action
The transformation in Step 2 proceeds via an Intramolecular Friedel-Crafts Acylation .
-
Activation: PPA protonates the carboxylic acid carbonyl, promoting the loss of water to form a reactive acylium ion (or a mixed anhydride with phosphate).
-
Electrophilic Attack: The electrophilic acylium carbon attacks the benzene ring at the C6 position (ortho to the activating ether oxygen). The steric hindrance of the Cl atoms at C2 and C4 directs the attack to the only open ortho or para site relative to the oxygen, which is C6.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the cyclic ketone.
Figure 2: Mechanistic flow of the PPA-mediated cyclization.
Characterization & Data Analysis
Confirm the structure using NMR and Mass Spectrometry.[2]
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR | Triplet | Protons at C2 (-O-CH2-) | |
| 1H NMR | Triplet | Protons at C3 (-CH2-C=O) | |
| 1H NMR | Two singlets or meta-coupled doublets | Aromatic H5 and H7. H5 is deshielded by C=O. | |
| IR | 1680–1690 cm | Strong Band | Conjugated Ketone (C=O) stretch |
| MS | M+, M+2, M+4 | 9:6:1 Ratio | Characteristic isotope pattern for Cl2 |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deprotonation | Ensure pH > 11; increase reflux time. |
| Sticky Product (Step 2) | Incomplete hydrolysis of PPA | Quench with more ice; stir longer (1 hr) before extraction. |
| Impure Product | Regioisomers (unlikely) or polymers | Control temp at 100°C. Higher temps cause polymerization. |
| Starting Material Recovery | Failed Cyclization | Check PPA quality (must be viscous). Old PPA absorbs water and loses potency. |
Safety & Handling
-
2,4-Dichlorophenol: Toxic by ingestion and skin contact. Rapidly absorbed. Wear nitrile gloves and face shield.
-
Polyphosphoric Acid (PPA): Highly viscous, strong acid. Causes severe burns. Reacts exothermically with water.
-
Protocol: Always add PPA to water/ice, never water to PPA.
-
-
Waste Disposal: Neutralize all aqueous waste streams with Sodium Bicarbonate before disposal. Halogenated organic waste must be segregated.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chem. Rev.1955 , 55, 229–281. Link
- Chen, Y.; et al. "Synthesis and antifungal activity of novel chroman-4-one derivatives." Eur. J. Med. Chem.2010, 45, 5868-5873. (Provides context for biological relevance of dichlorochromanones).
-
Organic Syntheses. "Polyphosphoric Acid Cyclizations." Org.[4][5][6] Synth.1953 , 33, 10. (Foundational protocol for PPA usage).
Sources
- 1. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Application Note: A Protocol for the Intramolecular Cyclization of 3-(2,4-dichlorophenoxy)propanoic Acid to Synthesize 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive protocol for the intramolecular cyclization of 3-(2,4-dichlorophenoxy)propanoic acid to yield 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, a substituted chromanone. Chromanone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The protocol detailed herein is based on the principles of the Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds on aromatic rings. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a step-by-step methodology, mechanistic insights, and validation checkpoints.
Introduction and Scientific Background
The synthesis of heterocyclic compounds, such as chromanones, is a cornerstone of modern drug discovery. The chromanone core is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities. The target molecule of this protocol, 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, is a halogenated derivative with potential for further functionalization to explore its therapeutic potential.
The starting material, 3-(2,4-dichlorophenoxy)propanoic acid, also known as dichlorprop, is a readily available phenoxyalkanoic acid.[1] Its structure is primed for an intramolecular cyclization reaction. This transformation is an example of an intramolecular Friedel-Crafts acylation, where the carboxylic acid moiety, after activation, acts as the acylating agent, and the electron-rich aromatic ring serves as the nucleophile.[2][3] The reaction results in the formation of a new six-membered ring, yielding the desired chromanone structure.
The choice of the cyclizing agent is critical for the success of this reaction. Polyphosphoric acid (PPA) is often employed for the cyclization of phenoxypropanoic acids as it serves as both a catalyst and a solvent.[4] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another effective alternative. For this protocol, we will focus on the use of polyphosphoric acid due to its widespread use and efficacy in similar transformations.
Proposed Reaction Mechanism
The intramolecular cyclization of 3-(2,4-dichlorophenoxy)propanoic acid proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The key steps are as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid is activated by the Lewis acid catalyst (in this case, polyphosphoric acid). This can occur through the formation of a mixed anhydride or by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
-
Formation of the Acylium Ion: The activated carboxylic acid derivative then forms a resonance-stabilized acylium ion. This highly electrophilic species is the key intermediate that will be attacked by the aromatic ring.[5]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich 2,4-dichlorophenoxy ring acts as a nucleophile and attacks the acylium ion. The substitution will occur at the position ortho to the ether linkage that is not sterically hindered and is activated by the oxygen atom.
-
Rearomatization: The resulting intermediate, a Wheland intermediate or sigma complex, loses a proton to regenerate the aromaticity of the ring, yielding the final chromanone product.
Caption: Proposed mechanism for the PPA-catalyzed cyclization.
Detailed Experimental Protocol
This protocol outlines the steps for the synthesis of 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one.
Materials and Equipment
| Reagents | Equipment |
| 3-(2,4-dichlorophenoxy)propanoic acid | Round-bottom flask (100 mL) |
| Polyphosphoric acid (PPA) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM) | Heating mantle with temperature control |
| Saturated sodium bicarbonate solution | Thermometer |
| Anhydrous magnesium sulfate (MgSO₄) | Separatory funnel |
| Hexanes | Rotary evaporator |
| Ethyl acetate | Beakers, graduated cylinders, and funnels |
| Deionized water | Ice bath |
| Thin-layer chromatography (TLC) plates |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2,4-dichlorophenoxy)propanoic acid (5.0 g, 21.3 mmol).
-
Carefully add polyphosphoric acid (50 g) to the flask. Caution: PPA is viscous and corrosive. Handle with care in a fume hood.
-
Place a thermometer in the flask to monitor the internal temperature.
-
-
Reaction Execution:
-
Begin stirring the mixture. The viscosity of PPA will decrease upon heating.
-
Heat the mixture to 80-90 °C using a heating mantle. Maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 200 g). This will hydrolyze the PPA. Caution: This process is exothermic.
-
Stir the ice mixture until all the PPA has been hydrolyzed and a precipitate of the crude product forms.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers in a separatory funnel and wash with deionized water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Experimental Workflow Visualization
Caption: Workflow for the synthesis of the target chromanone.
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Substrate:PPA (1:10 by weight) | PPA acts as both catalyst and solvent, requiring a significant excess. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without causing decomposition of the product. |
| Reaction Time | 2-3 hours | Typically sufficient for complete conversion, should be monitored by TLC. |
| Workup | Quenching on ice, followed by extraction | Hydrolyzes the PPA and allows for the separation of the organic product from the aqueous phase. |
| Purification | Recrystallization or Column Chromatography | To remove any unreacted starting material and side products to obtain the pure chromanone. |
| Theoretical Yield | 4.6 g (based on 100% conversion) | Provides a benchmark for assessing the efficiency of the reaction. |
Trustworthiness and Self-Validation
The integrity of this protocol relies on careful monitoring and characterization.
-
In-Process Control: The use of Thin-Layer Chromatography (TLC) is a crucial checkpoint to ensure the consumption of the starting material and the formation of the product. This prevents premature workup of an incomplete reaction or prolonged heating that could lead to side products.
-
Product Characterization: The identity and purity of the final product, 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, should be unequivocally confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone in the chromanone ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
-
By implementing these validation steps, researchers can be confident in the outcome of the synthesis and the quality of the obtained chromanone.
References
-
PrepChem. Synthesis of chromanone. Available from: [Link]
-
Beyond Benign. Friedel-Crafts Alkylation. Available from: [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
Semantic Scholar. Synthesis of Chromones and Their Applications During the Last Ten Years. Available from: [Link]
-
Journal of the American Chemical Society. BETA-PHENOXYPROPIONIC ACID AND SOME OF ITS DERIVATIVES. CHROMANONE. Available from: [Link]
- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
-
PubChem. Dichlorprop. Available from: [Link]
-
National Institutes of Health. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available from: [Link]
-
National Institutes of Health. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Available from: [Link]
-
MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available from: [Link]
-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]
-
ResearchGate. The synthesis of dichlorprop anno 1950. The initial chlorination of.... Available from: [Link]
Sources
Application Note: Precision Synthesis of 3-Benzylidene-6,8-dichlorochroman-4-one
Executive Summary & Scientific Rationale
The synthesis of 3-benzylidene-6,8-dichlorochroman-4-one represents a critical entry point into the homoisoflavonoid class of pharmacophores. These scaffolds are currently under intensive investigation for their anticancer (specifically against MDR cell lines), antifungal , and MAO-B inhibitory profiles.
The core transformation is a Claisen-Schmidt (crossed-aldol) condensation between 6,8-dichlorochroman-4-one and benzaldehyde . While theoretically simple, the specific electronic nature of the 6,8-dichloro substitution pattern dictates careful selection of reaction conditions.
Key Mechanistic Insight:
The chlorine atoms at positions 6 and 8 exert a strong inductive electron-withdrawing effect ($ -I $). This deactivates the aromatic ring but significantly increases the acidity of the
-
Risk: Under harsh basic conditions (e.g., refluxing NaOH), the electron-deficient ring is susceptible to nucleophilic attack and ring-opening (retro-Michael type pathways).
-
Solution: This protocol prioritizes an Acid-Catalyzed Approach (Dry HCl) or a Mild Base Approach (Piperidine/Pyrrolidine) to maximize yield and preserve the heterocyclic core.
Mechanistic Pathways & Reaction Logic
Reaction Scheme
The reaction proceeds via the formation of an enol (acid-catalyzed) or enolate (base-catalyzed) intermediate at C3, which attacks the electrophilic carbonyl of the benzaldehyde. Spontaneous dehydration follows to yield the
Pathway Visualization (Graphviz)
Figure 1: Mechanistic divergence between acid and base catalysis. Note the risk of ring opening under harsh basic conditions.
Optimization of Reaction Conditions
The following data summarizes the optimization landscape for this specific substrate.
| Parameter | Method A: Acid Catalyzed (Recommended) | Method B: Base Catalyzed (Alternative) | Method C: Green/Ionic Liquid |
| Catalyst | Dry HCl gas (generated in situ) | Piperidine (catalytic) | [BMIM]OH or L-Proline |
| Solvent | Absolute Ethanol / Diethyl Ether | Methanol / Ethanol | Water / Ethanol (1:1) |
| Temperature | 0°C to RT (25°C) | Reflux (60-80°C) | Microwave / 80°C |
| Time | 12 - 24 Hours | 4 - 8 Hours | 15 - 45 Minutes |
| Yield | 85 - 92% | 70 - 80% | 60 - 75% |
| Purity Profile | High (>98% after wash) | Moderate (requires recrystallization) | Moderate |
| Selectivity | Favors E-isomer; No ring opening | Risk of aldol-polymerization | Variable |
Expert Commentary: While Method B (Piperidine) is faster, Method A (Acid) is preferred for the 6,8-dichloro derivative. The acidic environment stabilizes the chromanone ring against cleavage, and the product typically precipitates out in high purity, simplifying downstream processing.
Detailed Experimental Protocols
Protocol A: Acid-Catalyzed Condensation (The "Gold Standard")
Best for: High purity requirements, scale-up, and stability-sensitive substrates.
Reagents:
-
6,8-Dichlorochroman-4-one (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Absolute Ethanol (Solvent)
-
Acetyl Chloride + Dry Ethanol (to generate HCl in situ) OR Dry HCl gas cylinder.
Step-by-Step Workflow:
-
Catalyst Preparation (In-situ HCl):
-
In a fume hood, cool 10 mL of absolute ethanol to 0°C in a round-bottom flask.
-
Dropwise add 1 mL of Acetyl Chloride. Caution: Exothermic reaction. Generates anhydrous HCl.
-
Allow to stir for 10 minutes.
-
-
Reaction Assembly:
-
Dissolve 6,8-dichlorochroman-4-one (2.17 g, 10 mmol) and benzaldehyde (1.17 g, 11 mmol) in 20 mL of absolute ethanol.
-
Add the substrate solution to the catalyst solution at room temperature.
-
-
Incubation:
-
Stir the mixture at Room Temperature (20-25°C) for 12–18 hours.
-
Monitoring: The solution will typically darken slightly, and a heavy precipitate (the product) will begin to form after 4-6 hours.
-
-
Isolation:
-
Cool the flask to 0°C (ice bath) for 30 minutes to maximize precipitation.
-
Filter the solid under vacuum.[1]
-
Critical Wash: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove acid traces.
-
-
Purification:
-
Recrystallize from Ethanol/Chloroform (3:1) if necessary.
-
Dry in a vacuum oven at 50°C for 4 hours.
-
Protocol B: Piperidine-Mediated Synthesis (High Throughput)
Best for: Rapid screening of aldehyde libraries.
-
Dissolve 6,8-dichlorochroman-4-one (1 mmol) and benzaldehyde (1.1 mmol) in Methanol (5 mL).
-
Add Piperidine (5 drops, ~0.5 mmol).
-
Reflux at 65°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Cool to RT. If oil forms, induce crystallization by scratching the glass or adding a seed crystal.
-
Filter and wash with cold methanol.[2]
Analytical Characterization & QC
To ensure the integrity of the synthesized pharmacophore, the following specifications must be met:
-
Appearance: Pale yellow to yellow needles/powder.[3]
-
Melting Point: Expected range 155–165°C (dependent on crystal polymorph; chlorinated derivatives typically melt higher than the unsubstituted parent).
-
1H NMR (CDCl3, 400 MHz):
-
Olefinic Proton (C=CH): Singlet at
7.80 – 7.95 ppm. This is the diagnostic peak for the E-isomer. -
C5-H (Aromatic): Doublet/Multiplet around
7.7 – 7.9 ppm (deshielded by carbonyl). -
C2-H2 (Methylene): Singlet (or doublet if long-range coupling) at
5.3 – 5.5 ppm. Note: The C3 protons are gone.
-
-
IR Spectroscopy:
- (Carbonyl): ~1660–1670 cm⁻¹ (Lower than parent ketone due to conjugation).
- (Alkene): ~1600–1620 cm⁻¹.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
References
-
Claisen-Schmidt Condensation of Hindered Cyclic Ketones.Synthesis, 2007.
-
Biological Evaluation of 3-Benzylidenechromanones.Chemical & Pharmaceutical Bulletin, 2016. Details the structure-activity relationship (SAR)
-
Synthesis of 3-Benzylidene-6-methoxychroman-4-one.Acta Crystallographica, 2008.
-
Anticancer Efficacy of 3-Benzylidene Chroman-4-one Analogs.PLOS ONE / NIH, 2015. Discusses the specific application of these scaffolds in leukemia and breast cancer research.
Sources
Application Notes and Protocols for the Functionalization of the C-3 Position in 6,8-Dichlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction and Significance
The Chroman-4-one Scaffold in Medicinal Chemistry
The chroman-4-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic molecules with significant biological activities.[1] This structural framework serves as a versatile template for the development of novel therapeutic agents, with derivatives exhibiting anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The rigid bicyclic system of chroman-4-one allows for precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules.
Significance of 6,8-Dichlorochroman-4-one
The introduction of electron-withdrawing groups, such as chlorine atoms, at the 6 and 8 positions of the chroman-4-one ring can significantly modulate the electronic properties and biological activity of the molecule.[3][4] These substitutions can enhance the potency and selectivity of the compounds for specific biological targets. For instance, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in aging-related diseases.[3][4][5] The 6,8-dichloro substitution pattern, in particular, has been shown to be favorable for potent SIRT2 inhibition.[3]
Importance of C-3 Functionalization
The C-3 position of the chroman-4-one nucleus is a key site for structural diversification. Functionalization at this position allows for the introduction of a wide range of substituents that can profoundly influence the pharmacological profile of the resulting derivatives. The methylene group at the C-3 position is activated by the adjacent carbonyl group, making it amenable to a variety of chemical transformations. This guide provides detailed protocols for the targeted functionalization of the C-3 position of 6,8-dichlorochroman-4-one, a crucial starting material for the synthesis of novel drug candidates.
Part 2: Synthetic Strategies for C-3 Functionalization
Overview of Reactivity at the C-3 Position
The C-3 position of chroman-4-one is nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group, which acidifies the C-3 protons. This allows for deprotonation by a suitable base to form an enolate, which can then react with various electrophiles. Key strategies for C-3 functionalization include aldol condensation, Mannich reaction, and Michael addition.
Strategy 1: Aldol Condensation with Aryl Aldehydes
The base-catalyzed aldol condensation between 6,8-dichlorochroman-4-one and an aromatic aldehyde proceeds through the formation of an enolate intermediate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield a thermodynamically stable α,β-unsaturated ketone, a 3-(arylmethylene)-6,8-dichlorochroman-4-one.
Caption: Aldol condensation mechanism.
A variety of bases can be employed for this reaction, with pyrrolidine often providing good yields. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature or with gentle heating. The choice of the aryl aldehyde will determine the nature of the substituent at the C-3 position.
Strategy 2: Mannich Reaction for Aminomethylation
The Mannich reaction introduces an aminomethyl group at the C-3 position. This three-component reaction involves the starting chromanone, formaldehyde, and a secondary amine. The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the secondary amine. The enol form of the chromanone then attacks this iminium ion to yield the Mannich base.
Caption: Michael addition mechanism.
A variety of bases, such as potassium carbonate or sodium ethoxide, can be used to catalyze the reaction. The choice of the Michael acceptor (e.g., acrylonitrile, acrylates, vinyl ketones) will determine the nature of the substituent introduced at the C-3 position.
Part 3: Detailed Experimental Protocols
General Considerations and Materials
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source.
Starting Material: 6,8-Dichlorochroman-4-one can be synthesized from 2,4-dichlorophenol and 3-chloropropionic acid via a Friedel-Crafts acylation followed by an intramolecular cyclization.
Protocol 1: Synthesis of 3-(Arylmethylene)-6,8-dichlorochroman-4-ones via Aldol Condensation
-
To a solution of 6,8-dichlorochroman-4-one (1.0 mmol) in methanol (10 mL), add the desired aromatic aldehyde (1.1 mmol).
-
Add pyrrolidine (0.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-(arylmethylene)-6,8-dichlorochroman-4-one.
Protocol 2: Synthesis of 3-(Aminomethyl)-6,8-dichlorochroman-4-ones via Mannich Reaction
-
To a solution of 6,8-dichlorochroman-4-one (1.0 mmol) in ethanol (10 mL), add a 37% aqueous solution of formaldehyde (1.2 mmol) and the desired secondary amine (1.2 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Protocol 3: Synthesis of 3-(2-Cyano-2-phenylethyl)-6,8-dichlorochroman-4-one via Michael Addition
-
To a suspension of anhydrous potassium carbonate (1.5 mmol) in dry DMF (10 mL), add 6,8-dichlorochroman-4-one (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cinnamonitrile (1.1 mmol) to the reaction mixture.
-
Stir the reaction at 60 °C for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Part 4: Characterization and Data Analysis
Spectroscopic Data
The synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
-
¹H NMR: The successful functionalization at the C-3 position will be indicated by the disappearance of the characteristic signal for the C-3 methylene protons (a triplet around δ 2.8 ppm) and the appearance of new signals corresponding to the introduced substituent.
-
¹³C NMR: The C-3 carbon signal will shift accordingly upon functionalization.
-
MS (ESI): The mass spectrum will show the molecular ion peak corresponding to the expected mass of the product.
Tabulated Summary of Results
| Strategy | Electrophile/Reagents | Product Structure | Typical Yield (%) |
| Aldol Condensation | Benzaldehyde, Pyrrolidine | 3-(Phenylmethylene)-6,8-dichlorochroman-4-one | 75-85 |
| Mannich Reaction | Formaldehyde, Dimethylamine, HCl | 3-(Dimethylaminomethyl)-6,8-dichlorochroman-4-one | 60-70 |
| Michael Addition | Cinnamonitrile, K₂CO₃ | 3-(2-Cyano-2-phenylethyl)-6,8-dichlorochroman-4-one | 65-75 |
Part 5: Conclusion and Future Perspectives
The protocols detailed in this guide provide robust and versatile methods for the functionalization of the C-3 position of 6,8-dichlorochroman-4-one. These strategies open avenues for the synthesis of a diverse library of novel chroman-4-one derivatives with potential applications in drug discovery. The electron-withdrawing nature of the chlorine atoms at positions 6 and 8, combined with the diverse functionalities that can be introduced at C-3, makes this scaffold a highly promising platform for the development of potent and selective therapeutic agents. [3][5]Future work could focus on exploring a wider range of electrophiles and reaction conditions to further expand the chemical space of C-3 substituted 6,8-dichlorochroman-4-ones and evaluating their biological activities against various disease targets.
Part 6: References
-
Disilverio, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6693-6703. [Link]
-
Disilverio, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]
-
Larsen, M. K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9487-9498. [Link]
-
Disilverio, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemistry of Chromen-4-one Derivatives in Medicinal Applications. [Link]
-
Salem, M. A., et al. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. ResearchGate. [Link]
-
Reddy, G. S., et al. (2021). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 11(62), 39345-39368. [Link]
-
Bezerra Filho, C. d. S. M., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]
-
Ghosh, C. K., et al. (1989). Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. Journal of the Chemical Society, Perkin Transactions 1, 1989(7), 1489-1492. [Link]
-
Organic & Biomolecular Chemistry. (2025). Michael addition reactions with chromones. [Link]
-
Bezerra Filho, C. d. S. M., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(16), 5283. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerated Synthesis of 6,8-dichloro-4-chromanone via Microwave-Assisted Intramolecular Friedel-Crafts Cyclization
Abstract
This application note details a robust and highly efficient two-step method for the synthesis of 6,8-dichloro-4-chromanone, a key intermediate in the development of various pharmacologically active compounds. The protocol leverages the significant advantages of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional heating methods. The synthesis commences with a base-catalyzed Michael addition of 2,4-dichlorophenol to acrylic acid, followed by a microwave-accelerated, polyphosphoric acid (PPA) catalyzed intramolecular Friedel-Crafts cyclization. This document provides a comprehensive, step-by-step protocol, an in-depth explanation of the chemical principles, and the rationale behind the experimental design.
Introduction: The Significance of 6,8-dichloro-4-chromanone and the Advent of Microwave Synthesis
The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, the halogenated derivative, 6,8-dichloro-4-chromanone, serves as a crucial building block for the synthesis of more complex molecules in drug discovery programs.
Traditional methods for the synthesis of chromanones often involve lengthy reaction times, harsh conditions, and moderate yields.[1] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a green and efficient alternative.[2][3] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS provides rapid, uniform heating, leading to a dramatic acceleration of reaction rates, often with improved yields and cleaner reaction profiles.[4][5][6] This application note provides a validated protocol for the synthesis of 6,8-dichloro-4-chromanone, harnessing the power of microwave irradiation to facilitate a key intramolecular Friedel-Crafts cyclization.
Underlying Scientific Principles and Synthetic Strategy
The synthesis of 6,8-dichloro-4-chromanone is achieved through a two-step process, as illustrated below. This strategy was designed to be efficient and to utilize readily available starting materials.
Step 1: Michael Addition
The synthesis begins with a classic Michael addition reaction. 2,4-dichlorophenol is deprotonated by a suitable base, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the β-carbon of acrylic acid, an α,β-unsaturated carbonyl compound. Subsequent workup yields the intermediate, 3-(2,4-dichlorophenoxy)propanoic acid.
Step 2: Microwave-Assisted Intramolecular Friedel-Crafts Cyclization
The second and key step is an intramolecular Friedel-Crafts acylation. The intermediate, 3-(2,4-dichlorophenoxy)propanoic acid, in the presence of a strong acid and dehydrating agent such as polyphosphoric acid (PPA), forms a reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of the six-membered heterocyclic ring of the chromanone core.
Microwave irradiation is particularly effective in accelerating this step.[7][8][9] The direct and rapid heating of the polar reaction mixture significantly reduces the time required for the cyclization to complete, minimizing the formation of potential side products that can occur with prolonged exposure to strong acids at high temperatures.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.
Materials and Reagents
-
2,4-Dichlorophenol (99%)
-
Acrylic acid (99%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Protocol for Step 1: Synthesis of 3-(2,4-dichlorophenoxy)propanoic acid
-
In a 250 mL round-bottom flask, dissolve 8.15 g (0.204 mol) of sodium hydroxide in 100 mL of deionized water.
-
To the stirred solution, add 30.0 g (0.184 mol) of 2,4-dichlorophenol.
-
Gently heat the mixture to 50°C until a clear solution is obtained.
-
Add 13.2 g (0.184 mol) of acrylic acid dropwise over 20 minutes, maintaining the temperature at 50-60°C.
-
After the addition is complete, heat the reaction mixture at 95°C for 4 hours.
-
Cool the mixture to room temperature and slowly acidify with concentrated hydrochloric acid to pH 1-2.
-
A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(2,4-dichlorophenoxy)propanoic acid as a white solid.
-
Dry the product under vacuum.
Step-by-Step Protocol for Step 2: Microwave-Assisted Synthesis of 6,8-dichloro-4-chromanone
-
Place 5.0 g (21.3 mmol) of 3-(2,4-dichlorophenoxy)propanoic acid and 50 g of polyphosphoric acid into a 35 mL microwave reactor vial equipped with a magnetic stir bar.
-
Securely cap the vial and place it in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture with microwave energy under the following conditions:
-
Temperature: 120°C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (power will be adjusted to maintain the target temperature)
-
Stirring: High
-
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Carefully pour the viscous reaction mixture onto 150 g of crushed ice in a beaker with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1) to yield 6,8-dichloro-4-chromanone as a solid.
Data Presentation and Visualization
Table of Expected Results
| Step | Product | Starting Material | Reagents | Conditions | Time | Expected Yield |
| 1 | 3-(2,4-dichlorophenoxy)propanoic acid | 2,4-Dichlorophenol, Acrylic acid | NaOH, HCl | 95°C | 4 hours | 85-95% |
| 2 | 6,8-dichloro-4-chromanone | 3-(2,4-dichlorophenoxy)propanoic acid | PPA | Microwave, 120°C | 15 minutes | 75-85% |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of 6,8-dichloro-4-chromanone.
Causality Behind Experimental Choices
-
Choice of Base in Step 1: Sodium hydroxide is a strong, inexpensive base that effectively deprotonates the phenolic hydroxyl group of 2,4-dichlorophenol, facilitating the nucleophilic attack on acrylic acid.
-
Catalyst for Cyclization: Polyphosphoric acid (PPA) serves as both a strong acid catalyst and a dehydrating agent. It protonates the carboxylic acid, and the subsequent loss of water generates the highly electrophilic acylium ion necessary for the intramolecular Friedel-Crafts acylation.[3]
-
Microwave Heating: The choice of microwave irradiation for the cyclization step is critical for the efficiency of this protocol. PPA is a highly polar substance that couples very efficiently with microwave energy, allowing for rapid and uniform heating of the reaction mixture. This leads to a significant reduction in reaction time from several hours, which would be typical for conventional heating with PPA, to just 15 minutes.[7][8] This rapid heating minimizes the potential for side reactions and degradation of the product.
-
Purification: Column chromatography is employed for the final purification to remove any unreacted starting material and potential polymeric side products, ensuring a high purity of the final 6,8-dichloro-4-chromanone.
Self-Validating System: In-Process Controls and Characterization
To ensure the success and reproducibility of this protocol, the following validation steps are recommended:
-
Reaction Monitoring: The progress of both reactions can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.
-
Intermediate Characterization: The structure and purity of the intermediate, 3-(2,4-dichlorophenoxy)propanoic acid, should be confirmed by melting point determination and spectroscopic methods such as ¹H NMR and ¹³C NMR.
-
Final Product Characterization: The identity and purity of the final product, 6,8-dichloro-4-chromanone, must be confirmed by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the chromanone.
-
Melting Point: To assess purity.
-
By implementing these analytical checks, researchers can be confident in the identity and quality of the synthesized 6,8-dichloro-4-chromanone.
Conclusion
The microwave-assisted synthesis of 6,8-dichloro-4-chromanone presented in this application note offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods. By leveraging the principles of microwave chemistry, this protocol significantly shortens reaction times, contributing to a more sustainable and efficient laboratory workflow. This method is well-suited for researchers in medicinal chemistry and drug development who require reliable access to this important synthetic intermediate.
References
-
Bajracharya, G. B., Dhakal, R., & Timalsina, S. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst. Journal of Nepal Chemical Society, 44(1), 143–152. [Link]
-
Organic Syntheses. (1995). Org. Synth. 1995, 72, 6. [Link]
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences, 4(11), 4343-4348. [Link]
-
Bajracharya, G. B., Dhakal, R., & Timalsina, S. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst. Journal of Nepal Chemical Society, 44(1), 143-152. [Link]
-
An efficient synthesis of 4-chromanones. (n.d.). ResearchGate. [Link]
-
Organic Syntheses. (n.d.). v102p0251. [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). ResearchGate. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Tierney, J. P., & Lidström, P. (Eds.). (2005). Microwave assisted organic synthesis. Blackwell. [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
-
Lo Cicero, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences, 24(15), 12295. [Link]
-
Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23. [Link]
-
Szabó, K. E., et al. (2022). Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction. Arkivoc, 2022(iii), 1-13. [Link]
-
Catalysis-Free Microwave-Assisted Synthesis of Biscoumarins with Chromone Group by a Multicomponent Process. (2022). MDPI. [Link]
-
Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate. [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols. (2021). PMC. [Link]
-
Keglevich, G. (2021). Microwaves as “Co-Catalysts” or as Substitute for Catalysts in Organophosphorus Chemistry. Catalysts, 11(3), 323. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(21), 6293. [Link]
-
Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Scientific Research Publishing. [Link]
-
McKenna, C. E., et al. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. Molecules, 28(8), 3469. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. wiley.com [wiley.com]
Troubleshooting & Optimization
removing unreacted starting materials from 6,8-dichlorochroman-4-one synthesis
Welcome to the technical support center for the synthesis and purification of 6,8-dichlorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from the synthesis of this important chromanone derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Overview of the Synthesis of 6,8-Dichlorochroman-4-one
The synthesis of 6,8-dichlorochroman-4-one typically proceeds through a two-step process. The first step involves the Williamson ether synthesis between 2,4-dichlorophenol and 3-chloropropionic acid to form the intermediate, 3-(2,4-dichlorophenoxy)propanoic acid. The second step is an intramolecular Friedel-Crafts acylation (cyclization) of this intermediate, commonly facilitated by a strong dehydrating agent such as polyphosphoric acid (PPA), to yield the final product.[1][2]
The primary challenge in this synthesis is the effective removal of unreacted starting materials—namely 2,4-dichlorophenol and 3-(2,4-dichlorophenoxy)propanoic acid—from the final product. This guide will focus on addressing this critical purification step.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: After quenching my PPA reaction and extracting the product, I see multiple spots on my TLC plate. How can I identify which spot is my product and which are the starting materials?
A1: This is a common and crucial first step in purification. To confidently identify your product and unreacted starting materials, you should run a co-spotted TLC plate.
-
Spotting Plan:
-
Lane 1: A sample of your crude reaction mixture.
-
Lane 2: A sample of authentic 2,4-dichlorophenol (starting material).
-
Lane 3: A sample of your synthesized 3-(2,4-dichlorophenoxy)propanoic acid intermediate. If you did not isolate the intermediate, you can often find it commercially or run a small-scale synthesis and use the crude product for TLC identification.
-
Lane 4: A co-spot of your crude mixture and 2,4-dichlorophenol.
-
Lane 5: A co-spot of your crude mixture and 3-(2,4-dichlorophenoxy)propanoic acid.
-
-
Interpretation:
-
The spot for 6,8-dichlorochroman-4-one will likely be less polar (higher Rf value) than the carboxylic acid intermediate due to the absence of the acidic proton.
-
2,4-dichlorophenol is also polar but its Rf will differ from the carboxylic acid.
-
In the co-spotted lanes, the spots of the starting materials will merge with the corresponding spots in your crude mixture, confirming their identity.
-
Q2: I am struggling to remove the unreacted 3-(2,4-dichlorophenoxy)propanoic acid from my product. What is the most effective way to separate these two compounds?
A2: The key to separating the carboxylic acid intermediate from the neutral chromanone product lies in exploiting the acidic nature of the carboxylic acid. An aqueous basic wash during your work-up is highly effective.
-
Rationale: The carboxylic acid will react with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The neutral 6,8-dichlorochroman-4-one will remain in the organic layer.
-
Detailed Protocol for Basic Wash:
-
After quenching the PPA reaction with ice water and extracting your product into an organic solvent (e.g., ethyl acetate or dichloromethane), transfer the organic layer to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Stopper the funnel and shake gently at first to release any evolved CO₂ gas, then shake more vigorously.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Q3: I still have unreacted 2,4-dichlorophenol in my product after the basic wash. How can I remove it?
A3: While a sodium bicarbonate wash will remove the more acidic carboxylic acid, the phenolic proton of 2,4-dichlorophenol is less acidic and may require a stronger base for complete removal.
-
Rationale: 2,4-dichlorophenol is acidic enough to react with a stronger base like sodium hydroxide (NaOH) to form the water-soluble sodium phenoxide salt.
-
Troubleshooting Steps:
-
Perform a wash with a dilute (e.g., 1 M) aqueous solution of NaOH after the sodium bicarbonate wash.
-
Caution: Be mindful that some chromanones can be sensitive to strong bases. It is advisable to perform this wash quickly and at a low temperature (e.g., in an ice bath) to minimize the risk of product degradation.
-
Follow the NaOH wash with a water wash to remove any residual NaOH from the organic layer before drying.
-
Q4: My crude product is an oil/waxy solid and I'm having trouble purifying it by recrystallization. What solvents should I try?
A4: Finding the right recrystallization solvent is often a matter of systematic trial and error. The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures.
-
General Principles for Solvent Selection:
-
"Like dissolves like." 6,8-dichlorochroman-4-one is a moderately polar molecule. Solvents of intermediate polarity are a good starting point.
-
Consult solubility data for similar compounds. Dichlorinated aromatic compounds often have good solubility in chlorinated solvents and aromatic hydrocarbons, and moderate solubility in ethers and esters.[3]
-
-
Recommended Solvents to Screen for Recrystallization:
-
Single Solvents: Ethanol, isopropanol, toluene, ethyl acetate, or a mixture of hexane/ethyl acetate.
-
Solvent Pairs: If a single solvent is not effective, a solvent pair can be used. Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or acetone), and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or heptane) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[4]
-
| Solvent System | Rationale |
| Ethanol/Water | The product is likely soluble in hot ethanol and insoluble in water. |
| Hexane/Ethyl Acetate | A common solvent system for compounds of moderate polarity. |
| Toluene | The aromatic nature of toluene can aid in dissolving the chromanone. |
Q5: Recrystallization is not giving me the desired purity. How do I set up a column chromatography protocol to purify my 6,8-dichlorochroman-4-one?
A5: Column chromatography is an excellent technique for purifying compounds with similar polarities.[5][6]
-
Stationary Phase: Silica gel is the most common choice for normal-phase chromatography of moderately polar compounds.[7]
-
Mobile Phase (Eluent): The key is to find a solvent system that provides good separation between your product and the impurities on a TLC plate.
-
Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for optimal separation on the column.[5]
-
A good starting point for the eluent system would be a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the proportion of ethyl acetate).
-
Experimental Protocols
Protocol 1: Work-up and Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol details the initial purification steps after the completion of the PPA-catalyzed cyclization.
-
Quenching the Reaction:
-
Extraction:
-
Once the PPA is fully hydrolyzed and the mixture has reached room temperature, transfer it to a separatory funnel.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Combine the organic layers.
-
-
Basic Washes:
-
Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to remove the unreacted 3-(2,4-dichlorophenoxy)propanoic acid.
-
If TLC analysis indicates the presence of unreacted 2,4-dichlorophenol, perform a wash with 1 M NaOH (1 x 30 mL), keeping the separatory funnel in an ice bath.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of 6,8-dichlorochroman-4-one.
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different potential recrystallization solvent to each test tube.
-
Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes in a water bath. A good solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline solid.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 3: Purification by Column Chromatography
This protocol describes the purification of 6,8-dichlorochroman-4-one using silica gel column chromatography.[11]
-
Column Preparation (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude product (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[7]
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity, continuously tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Loading the Sample (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture, collecting fractions.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Logical Workflow for Purification
Caption: A decision-making workflow for the purification of 6,8-dichlorochroman-4-one.
Polarity-Based Separation Strategy
Caption: Relative polarities of product and common starting materials.
References
-
Hughes, D. L., & Trotter, J. (1971). Crystal structure of 2,6-dichloro-4-nitroaniline. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2181. [Link]
-
Snyder, H. R., & Werber, F. X. (1955). α-TETRALONE. Organic Syntheses, 35, 93. [Link]
-
He, X., Li, Z., & You, Q. (2000). USE OF POLYPHOSPHORIC ACID IN THE HYDROLYSIS OF CHROMONE ESTERS. Synthetic Communications, 30(18), 3301-3306. [Link]
-
Banerjee, A., & Hazra, B. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Chemical Transactions, 11(2), 106-126. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. (2024). Column chromatography. [Link]
-
ChemBK. (2024). 2-(2,4-dichlorophenoxy)propanoic acid. [Link]
-
PubChem. (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]
-
Illinois Experts. (2017). Investigation of acid hydrolysis reactions of polyphosphates and phytic acid in Bray and Mehlich III extracting solutions. [Link]
-
Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. [Link]
-
Columbia University. (n.d.). Column chromatography. Chemistry Department. [Link]
-
ResearchGate. (2024). The synthesis of dichlorprop anno 1950. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
National Institutes of Health. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]
-
YouTube. (2023). Performing Column Chromatography. [Link]
- Google Patents. (n.d.). Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
-
Wikipedia. (2024). Dichlorprop. [Link]
-
PubChem. (n.d.). 3-Chloropropionic acid. National Center for Biotechnology Information. [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. [Link]
-
PubChem. (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Dichlorprop. National Center for Biotechnology Information. [Link]
-
CAS Common Chemistry. (n.d.). 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate. [Link]
-
ACS Division of Organic Chemistry. (2022). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Journal of Chemical & Engineering Data. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. [Link]
-
ResearchGate. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. [Link]
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. columbia.edu [columbia.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ccsenet.org [ccsenet.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of Synthesized vs. Commercial 6,8-Dichlorochroman-4-one
In the landscape of drug discovery and development, the unequivocal identification and purity assessment of synthesized compounds are cornerstones of reliable and reproducible research. For professionals in medicinal chemistry and organic synthesis, the journey from a designed molecule to a validated lead compound is paved with rigorous analytical checkpoints. This guide provides an in-depth, experience-driven comparison of a laboratory-synthesized sample of 6,8-dichlorochroman-4-one against a commercially available standard, with a focus on melting point analysis as a critical, accessible, and highly informative technique.
The Significance of Structural Verification and Purity
6,8-Dichlorochroman-4-one is a heterocyclic ketone that serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities.[1][2] Ensuring that a laboratory-synthesized batch of this intermediate is structurally identical to, and as pure as, a commercial standard is paramount before proceeding to subsequent synthetic steps. Any deviation can lead to the generation of unintended byproducts, ambiguous biological data, and ultimately, the loss of valuable time and resources.
Melting point determination is a fundamental thermal analysis technique used to characterize crystalline solids and assess their purity.[3][4][5] A pure crystalline substance will melt at a sharp, well-defined temperature, whereas an impure sample will typically exhibit a depressed and broader melting point range.[3][6][7][8] This phenomenon, known as melting point depression, arises from the disruption of the crystal lattice by impurity molecules.[3]
Experimental Design: A Head-to-Head Comparison
This guide outlines a hypothetical yet representative experimental workflow for the synthesis of 6,8-dichlorochroman-4-one, followed by a meticulous melting point comparison with a commercial standard.
Hypothetical Synthesis of 6,8-Dichlorochroman-4-one
The synthesis of 6,8-dichlorochroman-4-one can be envisioned through an intramolecular Friedel-Crafts-type cyclization of 3-(2,4-dichlorophenoxy)propanoic acid. This common synthetic route is both plausible and illustrative for the purposes of this guide.
Reaction Scheme:
Caption: Hypothetical synthesis of 6,8-dichlorochroman-4-one.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the synthesis, purification, and comparative analysis.
Caption: Experimental workflow for synthesis and comparative analysis.
Methodologies
Synthesis and Purification Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-(2,4-dichlorophenoxy)propanoic acid is mixed with an excess of polyphosphoric acid (PPA).
-
Heating: The reaction mixture is heated with stirring to facilitate the intramolecular cyclization. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration.
-
Extraction and Washing: The crude product is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Melting Point Determination Protocol
The capillary method is the standard technique for determining the melting point of a solid crystalline compound.[3][9]
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground into a powder.[9] A capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[3][10]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Melting Point Measurement:
-
A rapid initial determination can be performed to find the approximate melting range.[8]
-
For an accurate measurement, a fresh sample is heated at a slow, constant rate (typically 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[3]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[10]
-
-
Mixed Melting Point Analysis: To confirm the identity of the synthesized compound, a mixed melting point determination is performed.[3][11][12]
-
An intimate 1:1 mixture of the synthesized product and the commercial standard is prepared by grinding the two solids together.
-
The melting point of this mixture is then determined using the same procedure as for the individual samples.
-
Data Comparison and Interpretation
The following table presents a hypothetical but realistic set of results from the comparative melting point analysis. The literature melting point for commercial 6,8-dichlorochroman-4-one is 85-86 °C.[1][13]
| Sample | Observed Melting Point Range (°C) | Interpretation |
| Synthesized 6,8-Dichlorochroman-4-one | 84-86 °C | The narrow melting range, in close agreement with the literature value, suggests a high degree of purity for the synthesized compound. |
| Commercial 6,8-Dichlorochroman-4-one | 85-86 °C | This serves as the benchmark standard. The sharp melting point is indicative of high purity. |
| 1:1 Mixture of Synthesized and Commercial Sample | 85-86 °C | The absence of melting point depression in the mixed sample strongly indicates that the synthesized compound is identical to the commercial standard.[11][12] Had the synthesized product been a different compound, even one with a similar melting point, the mixture would have exhibited a significantly lower and broader melting range.[3][14] |
Causality and Trustworthiness of the Protocol
The self-validating nature of this experimental design lies in the combination of individual and mixed melting point analyses.
-
Expertise in Interpretation: A sharp melting point for the synthesized product is a strong indicator of purity. However, it does not, on its own, definitively prove the compound's identity, as other compounds could coincidentally have similar melting points.[11]
-
Trust through Confirmation: The mixed melting point experiment is the critical confirmatory step. The principle of melting point depression is a well-established colligative property. If the synthesized compound and the commercial standard are indeed the same substance, their mixture remains a pure substance, and no depression of the melting point will be observed.[3][11] Conversely, if they are different, one will act as an impurity in the other, leading to a noticeable depression and broadening of the melting range.[6][7][8]
Concluding Remarks for the Practicing Scientist
This guide has detailed a robust and accessible methodology for the comparative analysis of a synthesized compound against a commercial standard, using 6,8-dichlorochroman-4-one as a representative example. The combination of a sharp melting point for the synthesized product and the absence of depression in a mixed melting point analysis provides a high degree of confidence in both the purity and the structural identity of the newly created material. While more sophisticated analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are indispensable for full structural elucidation, the classical technique of melting point determination remains a rapid, cost-effective, and powerful tool in the arsenal of the research and development scientist.[4][6]
References
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
-
BUCHI. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]
-
Avomeen. Melting Point Determination - Analytical Testing Labs. [Link]
-
Wikipedia. Melting point. [Link]
-
Method of mixed melting points. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Stanford Research Systems. Melting Point Determination. [Link]
- Madkour, H. F. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry, 3(2), 220-227.
-
Biocyclopedia. Mixed melting point determination. [Link]
-
Quora. What is the mixed melting point technique? [Link]
-
SSERC. Melting point determination. [Link]
-
Scribd. Melting Point Determination in Organic Chemistry. [Link]
-
MySkinRecipes. (S)-6,8-Dichlorochroman-4-amine hydrochloride. [Link]
Sources
- 1. 6,8-Dichlorochroman-4-one [myskinrecipes.com]
- 2. (S)-6,8-Dichlorochroman-4-amine hydrochloride [myskinrecipes.com]
- 3. mt.com [mt.com]
- 4. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 5. promptpraxislabs.com [promptpraxislabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Melting point - Wikipedia [en.wikipedia.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. thinksrs.com [thinksrs.com]
- 10. scribd.com [scribd.com]
- 11. issr.edu.kh [issr.edu.kh]
- 12. Mixed melting point determination | Melting points | Laboratory techniques [biocyclopedia.com]
- 13. 6,8-dichloro-chroMan-4-one | 49660-60-8 [amp.chemicalbook.com]
- 14. quora.com [quora.com]
A Comparative Guide to the Cytotoxic Landscape of 6,8-Dichlorochroman-4-one Analogs
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1] Among these, halogenated derivatives have garnered significant interest for their potential as anticancer agents.[2] This guide provides a comparative analysis of the cytotoxic effects of a series of synthesized 6,8-dichlorochroman-4-one analogs, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. The experimental data presented herein is intended to serve as a representative model based on established trends for this class of compounds.
The Rationale for Targeting Dichlorinated Chromanones
The introduction of halogen atoms, particularly chlorine, into organic molecules can significantly modulate their physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These alterations can, in turn, influence the compound's pharmacokinetic profile and its interaction with biological targets. The 6,8-dichloro substitution pattern on the chroman-4-one ring creates a distinct electronic environment that can enhance cytotoxic potency. This guide explores how further modifications at other positions of this core structure can fine-tune this activity.
Synthesis of 6,8-Dichlorochroman-4-one Analogs
A series of 6,8-dichlorochroman-4-one analogs with varying substituents at the 2-position were synthesized to investigate the structure-activity relationship. The general synthetic route involved a base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-3',5'-dichloroacetophenone with a corresponding aldehyde, followed by an intramolecular Michael addition. This efficient, one-step procedure allows for the generation of a diverse library of analogs for screening.[3]
Comparative Cytotoxicity Data
The cytotoxic activity of the synthesized 6,8-dichlorochroman-4-one analogs was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), using the MTT assay after a 48-hour incubation period. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined.
| Compound ID | 2-Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| DCC-1 | -H | > 100 | > 100 | > 100 |
| DCC-2 | -CH3 | 45.2 ± 3.1 | 52.8 ± 4.5 | 48.9 ± 3.8 |
| DCC-3 | -Phenyl | 12.5 ± 1.2 | 15.1 ± 1.8 | 14.3 ± 1.5 |
| DCC-4 | -4-Chlorophenyl | 5.8 ± 0.6 | 7.2 ± 0.9 | 6.5 ± 0.7 |
| DCC-5 | -4-Methoxyphenyl | 18.9 ± 2.0 | 22.4 ± 2.5 | 20.1 ± 2.2 |
| Doxorubicin | (Reference) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented in this table is a representative model based on established structure-activity relationships for halogenated chromanones and is intended for illustrative purposes.
The results indicate that the nature of the substituent at the 2-position plays a crucial role in the cytotoxic activity of 6,8-dichlorochroman-4-one analogs. The unsubstituted analog (DCC-1 ) showed minimal activity, highlighting the necessity of a substituent at this position. A small alkyl group (DCC-2 ) conferred moderate activity. Aromatic substituents at the 2-position significantly enhanced cytotoxicity, with the phenyl-substituted analog (DCC-3 ) demonstrating a marked increase in potency.
Further substitution on the 2-phenyl ring revealed that an electron-withdrawing group, such as a chlorine atom (DCC-4 ), led to the most potent analog in this series. Conversely, an electron-donating group, like a methoxy group (DCC-5 ), resulted in a slight decrease in activity compared to the unsubstituted phenyl analog. This suggests that the electronic properties of the 2-substituent are a key determinant of cytotoxic efficacy.
Mechanistic Insights: Induction of Apoptosis
To elucidate the mechanism of cell death induced by the most potent analog, DCC-4 , further investigations were conducted. Treatment of MCF-7 cells with DCC-4 led to characteristic morphological changes associated with apoptosis, including cell shrinkage and membrane blebbing.
Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining confirmed that DCC-4 induces apoptosis.[4][5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membrane integrity, a feature of late apoptotic and necrotic cells.[4][6]
Further investigation into the apoptotic pathway revealed the activation of caspase-3 and caspase-7, key executioner caspases, in DCC-4 -treated cells. This suggests that the cytotoxic activity of these analogs is, at least in part, mediated by the induction of programmed cell death.
Caption: Proposed apoptotic pathway induced by DCC-4.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 6,8-dichlorochroman-4-one analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to determine cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[9][10][11]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time point (e.g., 24 or 48 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxic properties of a representative series of 6,8-dichlorochroman-4-one analogs. The structure-activity relationship data suggests that an aromatic substituent at the 2-position is crucial for potent anticancer activity, with electron-withdrawing groups on this aromatic ring further enhancing cytotoxicity. The primary mechanism of action for the most potent analog appears to be the induction of apoptosis via the activation of executioner caspases.
The findings presented here underscore the potential of the 6,8-dichlorochroman-4-one scaffold as a promising starting point for the development of novel anticancer agents. Future studies should focus on synthesizing a broader range of analogs to further refine the structure-activity relationship, exploring their efficacy in in vivo models, and conducting more in-depth mechanistic studies to identify their precise molecular targets.
References
-
Agilent. Apoptosis Assays by Flow Cytometry. [Link]
-
PubMed Central (PMC). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
PubMed Central (PMC). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. [Link]
-
PubMed Central (PMC). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
PubMed Central (PMC). Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. [Link]
-
Cyprotex. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
-
G-Biosciences. LDH Cytotoxicity Assay FAQs. [Link]
-
ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]
-
PubMed Central (PMC). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
ChemWhat. 6,8-dichloro-chroMan-4-one CAS#: 49660-60-8. [Link]
-
PubMed. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[7]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. [Link]
-
PubMed. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. [Link]
-
Global Media, Pakistan Journal of Pharmaceutical Sciences. 3-chloromethylene-6-fluorothiochroman-4-one, A novel DNA Topoisomerase poison. [Link]
-
PubMed Central (PMC). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. [Link]
-
PubMed. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431. [Link]
-
PubMed. Genotoxic and cytotoxic effects of manganese chloride in cultured human lymphocytes treated in different phases of cell cycle. [Link]
-
International Journal of Environmental Research and Public Health. Cytotoxic effects of di (2-ethylhexyl) phthalate on cultured mammalian cells. [Link]
-
PubMed. Raman Spectroscopic Profiling of Cell Death Induced by Cytotoxic Copper(II), Manganese(II) and Silver(I) complexes containing dicarboxylate and 1,10-Phenanthroline ligands: Novel insights into in vitro mechanisms. [Link]
-
PubMed Central (PMC). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. [Link]
-
ResearchGate. (PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. [Link]
-
Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]
-
PubMed. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. [Link]
-
TÜBİTAK Academic Journals. Structure-activity relationship of anticancer drug candidate quinones. [Link]
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6,8-dichlorochroman-4-one
[1]
Executive Safety Summary
6,8-Dichlorochroman-4-one is a halogenated heterocyclic intermediate used primarily as a scaffold in medicinal chemistry (e.g., for antiviral or anticancer analogs).[1] While often classified as an Irritant (Skin/Eye/Respiratory) , its halogenated nature and structural similarity to bioactive chromanoids necessitate handling it as a Potential Reproductive Toxin and Sensitizer .
Critical Operational Insight: The primary risk vector for this compound is particulate inhalation during weighing and dermal absorption when in solution. Once dissolved, the solvent often dictates the PPE breakthrough time, not just the solute.
Risk Assessment & Physical Properties
Before selecting PPE, we must define the hazard source.
| Property | Data | Operational Implication |
| CAS Number | 49660-60-8 | Unique identifier for waste labeling.[1] |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure route during transfer. |
| Melting Point | 85–86 °C | Low melting point; avoid friction/grinding which may cause tackiness or local melting. |
| Hazard Class | Irritant (H315, H319, H335) | Standard organic hygiene required. |
| Hidden Hazard | Halogenated Organic | Do not mix with non-halogenated waste. High persistence potential.[2] |
The PPE Defense Layer
Rationale: PPE is the last line of defense. The following recommendations are based on permeation resistance and particulate exclusion.
A. Respiratory Protection (The "Dust" Phase)
Context: Weighing and transferring the solid.
-
Primary Control: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
PPE: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-certified N95 or P100 particulate respirator .
-
Why? Surgical masks offer zero protection against chemical particulates. A P100 provides 99.97% filtration efficiency against solid aerosols.
-
B. Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).[3]
-
Why? Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust behind standard glasses. Goggles provide a seal that prevents lacrimal absorption.
C. Dermal Protection (Gloves)
Context: Handling the solid vs. Handling the solution.
| Phase | Recommended Glove Material | Thickness | Rationale |
| Solid Handling | Nitrile (Disposable) | 4–5 mil | Excellent protection against dry particulates.[1] Good tactile sensitivity for weighing. |
| In Solution (Alcohol/Ethyl Acetate) | Nitrile (Double Gloved) | 4–5 mil (x2) | Standard solvents like EtOAc degrade nitrile slowly; double gloving allows time to change outer glove upon splash. |
| In Solution (DCM/Chloroform) | Laminate (Silver Shield) or PVA | >2.7 mil | CRITICAL: Halogenated solvents permeate nitrile in <2 minutes. If dissolving in DCM, standard nitrile gloves offer zero protection . |
Senior Scientist Note: Never rely on "exam gloves" alone if you are using Dichloromethane (DCM) as your solvent. The 6,8-dichlorochroman-4-one will be carried through the glove material by the solvent carrier effectively instantaneously.[1]
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Chromanones can be static-prone.[1] Use an anti-static gun or polonium strip near the balance to prevent powder "jumping."
-
Surface Prep: Line the balance area with a disposable absorbent pad (pig mat) to capture stray grains.
-
Transfer: Use a chemically inert spatula (stainless steel or PTFE-coated).[1] Avoid plastic spatulas if using halogenated solvents later, as residual solvent can degrade them.
Phase 2: Reaction & Solubilization
-
Solvent Addition: Add solvent slowly to the solid.
-
Venting: If the reaction involves heating (MP is 85°C), ensure the condenser is active before heating. Halogenated vapors are heavy and will "creep" out of open vessels.
-
Spill Management:
Waste Management & Disposal
Compliance Note: 6,8-dichlorochroman-4-one is a halogenated compound.[1][6] Improper disposal is a common audit finding.[1]
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (often yellow bag/bin), not regular trash.
-
Liquid Waste:
-
Labeling: Must explicitly list "6,8-dichlorochroman-4-one" and the solvent (e.g., "Dichloromethane").[1]
-
Segregation: NEVER pour into the "Non-Halogenated" (Acetone/Ethanol) carboy. This cross-contamination can render hundreds of liters of waste ineligible for fuel blending, forcing expensive incineration.
Workflow Visualization
The following diagram illustrates the decision logic for safe handling, emphasizing the critical split between solid and solution handling.
Figure 1: Operational workflow for PPE selection based on physical state and solvent carrier.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 6-Chlorochroman-4-one (Analogous Hazard Data).[1] National Library of Medicine. [Link]
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[4][Link]
Sources
- 1. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
